![molecular formula C7H8N2O2 B1313337 2-(3-aminopyridin-4-yl)acetic Acid CAS No. 878483-87-5](/img/structure/B1313337.png)
2-(3-aminopyridin-4-yl)acetic Acid
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Overview
Description
“2-(3-aminopyridin-4-yl)acetic Acid” is a chemical compound with the molecular formula C8H10N2O2. It is a derivative of pyridine and has been identified in various databases such as PubChem .
Synthesis Analysis
Aminopyridines, which include “2-(3-aminopyridin-4-yl)acetic Acid”, have been extensively studied due to their interesting biological activities . They exist in three isomeric forms: 2-aminopyridine, 3-aminopyridine, and 4-aminopyridine . The synthesis of these compounds involves various methods, including the Chichibabin amination .
Chemical Reactions Analysis
Aminopyridines, including “2-(3-aminopyridin-4-yl)acetic Acid”, can form complexes with metals . These complexes are often insoluble in water, hexane, acetone, and ethyl acetate but soluble in DMSO, DMF, and acetic acid . The solubility is a result of the interaction between the hydrogen ion in the complexes and the oxygen atom in the solvent that results in the formation of a hydrogen bond .
Scientific Research Applications
Synthesis and Structural Studies
(Chui et al., 2004) discuss the preparation of acetic acids derived from 2-aminopyridines, focusing on molecular conformations in solution and crystal form. This indicates its relevance in the study of chemical structures and reactions.
Reactivity and Chemical Interactions
(Asadi et al., 2021) explore the reactivity of 2-aminopyridine in the presence of aryl glyoxals or aryl aldehydes, highlighting its potential in the synthesis of various chemical compounds.
Interaction with Other Chemicals
(Inuzuka & Fujimoto, 1992) conducted molecular orbital calculations to understand the interaction of 2-aminopyridine with formic acid, showing its significance in understanding chemical interactions and processes.
Potential in Anticancer Research
(Temple et al., 1983) discuss the use of aminopyridine derivatives in the synthesis of compounds that were tested for anticancer properties, suggesting its application in medicinal chemistry.
Role in Synthesis of Novel Compounds
(Petz et al., 2019) report the synthesis of new acetic acid derivatives, where 2-aminopyridine derivatives play a crucial role, indicating its utility in creating new chemical entities.
Use in Fluorescent Chemosensors
(Shylaja et al., 2020) highlight the development of a fluorescent chemosensor using a 2-aminopyridine derivative, showcasing its potential in analytical chemistry.
Application in Synthesis of Neurological Inhibitors
(Ji et al., 2012) describe the synthesis of 2-aminopyridinomethyl pyrrolidines, potent inhibitors of neuronal nitric oxide synthase, indicating its relevance in neuroscience and pharmacology.
Future Directions
Mechanism of Action
Target of Action
It’s known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that 2-(3-aminopyridin-4-yl)acetic Acid may also interact with various cellular targets.
Mode of Action
It’s known that similar compounds can form π-π t-shaped interactions with amino acid residues . This could be a possible interaction mechanism for 2-(3-aminopyridin-4-yl)acetic Acid with its targets, leading to changes in cellular processes.
Biochemical Pathways
Similar compounds have been found to affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 2-(3-aminopyridin-4-yl)acetic Acid may also influence multiple biochemical pathways and their downstream effects.
Pharmacokinetics
The search results mention terms like “lipophilicity” and "water solubility" , which are key factors influencing a compound’s pharmacokinetics and bioavailability.
Result of Action
Based on the potential biological activities of similar compounds , it can be inferred that the compound may have diverse effects at the molecular and cellular levels.
properties
IUPAC Name |
2-(3-aminopyridin-4-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c8-6-4-9-2-1-5(6)3-7(10)11/h1-2,4H,3,8H2,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJNSNLGAFDATPK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1CC(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30467945 |
Source
|
Record name | 2-(3-aminopyridin-4-yl)acetic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30467945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-aminopyridin-4-yl)acetic Acid | |
CAS RN |
878483-87-5 |
Source
|
Record name | 2-(3-aminopyridin-4-yl)acetic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30467945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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